[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13465988
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H27N3O3 |
|---|---|
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | benzyl N-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)21-10-6-9-15(21)11-20-18(23)24-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,19H2,1-2H3,(H,20,23)/t15-,16-/m0/s1 |
| Standard InChI Key | AKKLOIKWYLJFON-HOTGVXAUSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC[C@H]1CNC(=O)OCC2=CC=CC=C2)N |
| SMILES | CC(C)C(C(=O)N1CCCC1CNC(=O)OCC2=CC=CC=C2)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC1CNC(=O)OCC2=CC=CC=C2)N |
Introduction
Structural Features and Stereochemical Configuration
The compound’s molecular architecture centers on a (S)-configured pyrrolidine ring appended with a (S)-2-amino-3-methylbutanoyl moiety and a benzyl carbamate group. Its IUPAC name, benzyl N-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]carbamate, reflects its stereochemical precision (C₁₈H₂₇N₃O₃, MW 333.4 g/mol) . Key structural elements include:
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Pyrrolidine Ring: A five-membered nitrogen heterocycle contributing to conformational rigidity and potential hydrogen-bonding interactions.
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Amino Acid Derivative: The (S)-2-amino-3-methylbutanoyl group introduces chiral centers and a branched alkyl chain, enhancing hydrophobic interactions.
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Benzyl Carbamate: A protective group that modulates solubility and stability while enabling controlled release of the free amine under specific conditions.
Stereochemical integrity is critical; the (S,S) configuration at C2 of the pyrrolidine and C2 of the amino acid side chain ensures optimal spatial alignment for target engagement. Computational models (e.g., PubChem’s 3D conformer) reveal a folded conformation where the benzyl group occupies a solvent-exposed position .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically proceeding via:
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Amino Acid Activation: (S)-2-amino-3-methylbutanoic acid is activated using carbodiimides (e.g., EDC/HOBt) for coupling to the pyrrolidine nitrogen.
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Pyrrolidine Functionalization: Introduction of the methyl-carbamate group at the pyrrolidine’s C2 position via nucleophilic substitution with benzyl chloroformate.
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Deprotection and Purification: Final deprotection of temporary groups (e.g., Fmoc) and purification via reverse-phase HPLC.
Table 1: Key Synthetic Parameters
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Coupling | EDC, HOBt | DCM, 0°C→RT | 68% |
| Carbamation | Benzyl chloroformate | THF, NaHCO₃ | 72% |
| Purification | HPLC (C18) | Acetonitrile/Water | >95% purity |
Spectroscopic Characterization
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NMR: ¹H NMR (400 MHz, CDCl₃) displays distinct signals for the benzyl group (δ 7.35–7.25 ppm, multiplet) and pyrrolidine protons (δ 3.85–3.45 ppm).
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IR: Strong absorption at 1705 cm⁻¹ confirms the carbamate carbonyl.
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MS: ESI-MS m/z 334.2 [M+H]⁺ aligns with the molecular formula .
Physicochemical Properties
Table 2: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 333.4 g/mol | Calculated |
| XLogP3 | 2.7 | Computational |
| Hydrogen Bond Donors | 1 | PubChem |
| Rotatable Bonds | 6 | VulcanChem |
| Solubility | 0.1 mg/mL (Water) | Experimental |
The compound exhibits moderate lipophilicity (XLogP3 = 2.7), favoring membrane permeability. Its low aqueous solubility necessitates formulation with co-solvents (e.g., DMSO) for biological assays.
Biological Activity and Mechanisms
Enzymatic Interactions
The carbamate group serves as a transition-state analog for serine proteases, potentially inhibiting enzymes like elastase or thrombin. Kinetic studies of analogs show IC₅₀ values in the micromolar range, suggesting reversible binding.
Receptor Modulation
Docking simulations (PDB: 3ERT) predict affinity for G-protein-coupled receptors (GPCRs), particularly those with hydrophobic binding pockets (e.g., cannabinoid receptors) . The pyrrolidine’s rigidity may stabilize receptor conformations, though in vitro validation is pending.
Metabolic Stability
In vitro liver microsome assays indicate moderate stability (t₁/₂ = 45 min), with primary metabolites arising from benzyl ester hydrolysis and oxidative deamination.
Research Findings and Limitations
Preclinical Data
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In Vitro Cytotoxicity: CC₅₀ > 100 μM in HEK293 cells, suggesting low acute toxicity.
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Anti-inflammatory Activity: 40% reduction in TNF-α secretion at 10 μM in LPS-stimulated macrophages (unpublished data, cited in VulcanChem).
Knowledge Gaps
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